(13S,17R)-13-Ethyl-17-ethynyl-3-oxo-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylacetate
Description
This compound is a steroidal derivative featuring a cyclopenta[a]phenanthren core with distinct substituents: an ethyl group at C13, an ethynyl group at C17, and an acetate ester at the C17 hydroxyl position. It is structurally related to etonogestrel (a progestin used in hormonal contraceptives) but differs by the presence of the acetate moiety, which may act as a prodrug to enhance bioavailability . The compound has been synthesized via esterification methods using cesium carbonate and anhydrous toluene under Dean-Stark conditions to drive the reaction to completion . Its primary application lies in long-acting contraceptives due to its progestogenic activity .
Properties
IUPAC Name |
[(13S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O3/c1-4-22-12-10-19-18-9-7-17(25)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)26-15(3)24/h2,6,8,14,18-21H,4,7,9-13H2,1,3H3/t18?,19?,20?,21?,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSRCNRILHZHNR-QBFRCJLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2(C#C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CCC3C4CCC(=O)C=C4C=CC3C1CC[C@]2(C#C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (13S,17R)-13-Ethyl-17-ethynyl-3-oxo-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylacetate typically involves multiple steps:
Starting Material: The synthesis begins with 17α-hydroxyprogesterone.
Esterification: The 3-keto group is enolized and then etherified using ethanol and triethyl orthoformate.
Halogenation: The 6-position is halogenated using carbon tetrabromide, during which the 3-keto group is reduced.
Acetylation: Finally, the 17-hydroxy group is acetylated to yield the desired compound.
Chemical Reactions Analysis
(13S,17R)-13-Ethyl-17-ethynyl-3-oxo-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylacetate undergoes various chemical reactions:
Oxidation: It can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Halogenation and other substitution reactions can occur at various positions on the steroid nucleus.
Common Reagents: Reagents such as carbon tetrabromide, ethanol, and triethyl orthoformate are commonly used.
Major Products: The major products depend on the specific reaction conditions but often include various hydroxylated and halogenated derivatives.
Scientific Research Applications
(13S,17R)-13-Ethyl-17-ethynyl-3-oxo-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylacetate is used in several scientific fields:
Chemistry: It serves as an intermediate in the synthesis of other steroidal compounds.
Biology: It is used in studies related to hormone function and regulation.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in hormone replacement therapy.
Industry: It is used in the production of various pharmaceutical products.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets:
Hormone Receptors: It binds to steroid hormone receptors, modulating their activity.
Pathways: It influences various signaling pathways related to hormone regulation and metabolism.
Comparison with Similar Compounds
Structural Analogs
The table below highlights key structural differences and similarities with related cyclopenta[a]phenanthren derivatives:
Key Observations :
- Ethynyl vs. Chloro Substitutions: The ethynyl group in the target compound enhances binding to progesterone receptors, while the chloro group in chlormadinone acetate contributes to antiandrogenic activity .
- Ester Modifications: The acetate ester in the target compound improves lipophilicity and duration of action compared to hydroxylated analogs like etonogestrel .
Key Findings :
- The target compound’s synthesis employs mild bases (Cs₂CO₃) to avoid decomposition, whereas chlormadinone acetate requires acidic conditions for esterification .
- Polymorphism observed in chlormadinone acetate underscores the importance of crystallization conditions for pharmaceutical stability .
Biological Activity
(13S,17R)-13-Ethyl-17-ethynyl-3-oxo-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylacetate is a synthetic steroid compound with notable biological activities. This article explores its pharmacological properties and mechanisms of action based on recent studies and available data.
The compound has the following chemical characteristics:
- Molecular Formula : C23H30O4
- Molecular Weight : 370.482 g/mol
- CAS Number : 13732-69-9
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities primarily in the fields of endocrinology and oncology. Its structural similarities to known steroid hormones suggest potential applications in hormone replacement therapies and cancer treatments.
The biological activity of (13S,17R)-13-Ethyl-17-ethynyl-3-oxo compounds is largely attributed to their interaction with steroid hormone receptors. These interactions can modulate gene expression and influence cellular processes such as proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. The following table summarizes the growth inhibition effects observed in different studies:
These results indicate that (13S,17R)-13-Ethyl-17-ethynyl derivatives may serve as promising candidates for targeted cancer therapies.
Hormonal Activity
The compound has been studied for its progestational effects similar to those of levonorgestrel. It acts by binding to progesterone receptors and modulating reproductive functions. Its potential use in contraceptive formulations is under investigation.
Case Studies
-
Study on Anticancer Properties :
A study conducted by Mohareb et al. evaluated the cytotoxic effects of various steroid derivatives including (13S,17R)-13-Ethyl compounds on cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth with significant apoptosis induction in MCF-7 cells . -
Hormonal Modulation Study :
Another research focused on the reproductive effects of the compound showed its ability to inhibit ovulation in animal models when administered at specific dosages. This suggests its potential role in developing new contraceptives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
